5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Overview
Description
“5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused to a pyrimidine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines often involves reactions with hydrazonoyl halides . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .
Molecular Structure Analysis
The molecular structure of “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” is likely to be complex due to the presence of multiple heterocyclic rings. The angular structure of similar compounds, such as norbornene based [1,2,4]triazolo [4,3- a ]pyrimidin-7 (1 H)-ones, was confirmed by single crystal X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” are likely to be complex due to the presence of multiple reactive sites. For instance, thermal retro Diels–Alder (RDA) reaction of similar compounds resulted in the target compounds as single products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” are likely to be influenced by its complex molecular structure. For instance, a similar compound was recrystallized from ethanol as a pale yellow powder .
Scientific Research Applications
Synthesis and Biological Activity
- 5-ethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a derivative involved in the synthesis of triazolopyrimidines. These compounds have been synthesized for their potential biological activities, including antiviral activities against hepatitis B virus, and for their plant-growth regulating effects (El-Essawy, Khattab, & Abdel-Rahman, 2007), (Zhou, Zhang, Jin, Zhang, Lei, Lin, He, & Zhang, 2007).
Chemical Synthesis Methods
- Research in chemical synthesis has led to the creation of various compounds derived from 5-ethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. Methods include microwave-assisted synthesis, facilitating efficient and green synthetic processes (Divate & Dhongade-Desai, 2014). Supercritical carbon dioxide has been used for solvent-free conditions in synthesis (Baklykov, Rusinov, Rusinov, Charushin, Kopchuk, Zyryanov, & Artem’ev, 2019).
Structural and Spectral Analysis
- Spectral and structural analyses like DFT/B3LYP and molecular docking are conducted to understand the chemical properties and potential biological applications of the compound. These analyses aid in identifying its potential as a good inhibitor for cancer treatment due to its ability to bind to active sites of proteins (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).
Potential as Antiasthma Agents
- The derivative's potential as an antiasthma agent has been explored, with some of its structural analogs showing activity as mediator release inhibitors, hinting at its therapeutic potential (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Herbicidal Activity
- Its derivatives, like triazolo[1,5-a] pyrimidine-2-sulfonamides, have been studied for herbicidal activity, contributing to agricultural chemical research (Shen De-long, 2005).
Future Directions
The future directions for research on “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” are likely to be influenced by its potential biological activities. For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
5-ethyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-4-3-5(12)8-6-9-10-7(13)11(4)6/h3H,2H2,1H3,(H,10,13)(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUOLDRJEWTXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NNC(=S)N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156764 | |
Record name | 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one | |
CAS RN |
1105189-36-3 | |
Record name | 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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